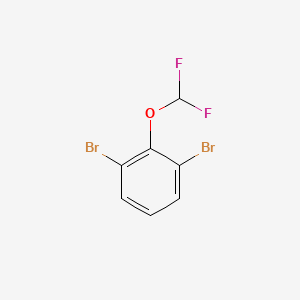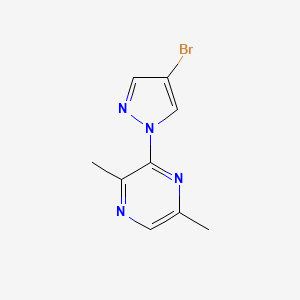
1,3-ジブロモ-2-(ジフルオロメトキシ)ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O. It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted at the 1, 3, and 2 positions, respectively. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
科学的研究の応用
1,3-Dibromo-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Biology: The compound can be used to modify biomolecules or as a probe in biochemical studies.
Medicine: It may serve as an intermediate in the synthesis of drug candidates or as a tool in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
準備方法
1,3-Dibromo-2-(difluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-(difluoromethoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
1,3-Dibromo-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, where the bromine atoms are replaced by aryl or vinyl groups. These reactions typically require palladium catalysts and specific ligands.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.
作用機序
The mechanism by which 1,3-dibromo-2-(difluoromethoxy)benzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its bromine and difluoromethoxy groups, which can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
類似化合物との比較
1,3-Dibromo-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
1,3-Dibromo-2-fluorobenzene: This compound has a similar structure but lacks the difluoromethoxy group. It may have different reactivity and applications due to the absence of the difluoromethoxy group.
1,3-Dibromo-2-methoxybenzene: This compound has a methoxy group instead of a difluoromethoxy group. The presence of the methoxy group can influence the compound’s electronic properties and reactivity.
1,3-Dibromo-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group. The additional fluorine atom can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of 1,3-dibromo-2-(difluoromethoxy)benzene lies in the presence of both bromine atoms and the difluoromethoxy group, which can provide specific reactivity and properties that are valuable in various applications.
特性
IUPAC Name |
1,3-dibromo-2-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNXLMNERFLAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182728-50-2 |
Source


|
| Record name | 1,3-dibromo-2-(difluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)



![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)
![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)



![2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B1374236.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1374238.png)

